molecular formula C7H9BrN2O B2809374 (2-Bromo-5-methoxyphenyl)hydrazine CAS No. 21909-25-1

(2-Bromo-5-methoxyphenyl)hydrazine

Cat. No.: B2809374
CAS No.: 21909-25-1
M. Wt: 217.066
InChI Key: NPLVBTBCVJMPHI-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)hydrazine is an aromatic hydrazine derivative characterized by a bromine atom at the 2-position and a methoxy group (-OCH₃) at the 5-position on the benzene ring (Figure 1). Its molecular structure enables diverse reactivity, particularly in condensation reactions with carbonyl groups, making it valuable in organic synthesis and materials science . The compound is commercially available as a dihydrochloride salt (CAS: 202823-24-3) and is supplied in high-purity grades for research and industrial applications .

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-11-5-2-3-6(8)7(4-5)10-9/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLVBTBCVJMPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)hydrazine typically involves the reaction of 2-bromo-5-methoxyaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification steps to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed for substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylhydrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Bioactive Compounds :
    • (2-Bromo-5-methoxyphenyl)hydrazine is employed in the synthesis of various bioactive compounds, particularly those targeting serotonin receptors. Its structural properties allow for the modification of hydrazine derivatives, which can lead to compounds with selective agonist activity at serotonin receptors, notably the 5-HT2A_2A receptor .
  • Antitumor Activity :
    • Research indicates that derivatives of this compound exhibit antitumor properties. For example, compounds synthesized from this hydrazine have shown efficacy against specific cancer cell lines, suggesting potential for further development into therapeutic agents .
  • Neuropharmacology :
    • The compound has been investigated for its neuropharmacological effects, particularly in relation to mood disorders. Its derivatives have been studied for their ability to modulate neurotransmitter systems, providing insights into their potential as antidepressants .

Material Science Applications

  • Polymer Chemistry :
    • This compound is utilized in polymerization processes to create hydrazone-linked polymers. These materials are of interest due to their unique mechanical properties and potential applications in drug delivery systems .
  • Nanomaterials :
    • The compound has been explored in the synthesis of nanomaterials, which can be used in various applications including catalysis and sensing technologies. Its ability to form stable complexes with metals enhances the functionality of these nanomaterials .

Data Table: Summary of Research Findings

Application AreaDescriptionReferences
Medicinal ChemistrySynthesis of serotonin receptor agonists ,
Antitumor ActivityEfficacy against specific cancer cell lines
NeuropharmacologyModulation of neurotransmitter systems
Polymer ChemistryCreation of hydrazone-linked polymers
NanomaterialsSynthesis of metal complexes for catalysis and sensing

Case Studies

  • Serotonin Receptor Agonists :
    • A study investigated the structure-activity relationship of this compound derivatives as selective 5-HT2A_2A receptor agonists. The results indicated that specific substitutions on the phenyl ring significantly influenced receptor affinity and selectivity, leading to the identification of promising candidates for further development .
  • Antitumor Efficacy :
    • Another research project focused on evaluating the antitumor activity of synthesized hydrazine derivatives derived from this compound against various cancer cell lines. The study demonstrated a dose-dependent response, highlighting the potential for these compounds in cancer therapy .
  • Polymer Development :
    • Research into the use of this compound in polymer synthesis revealed its effectiveness in creating hydrogels with tunable properties suitable for biomedical applications, including drug delivery systems .

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)hydrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Functional Group Variations

Key structural analogs include:

(5-Chloro-2-methoxyphenyl)hydrazine : Substitutes bromine with chlorine at the 5-position, retaining the 2-methoxy group .

(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine : Features chloro, methyl, and sulfonyl groups, altering electronic and steric properties .

[(2-Bromo-4,5-diethoxyphenyl)methyl]hydrazine hydrochloride : Incorporates bromine with additional ethoxy groups, enhancing hydrophobicity .

Table 1: Structural and Functional Comparison

Compound Substituents Key Functional Features
(2-Bromo-5-methoxyphenyl)hydrazine 2-Br, 5-OCH₃ Electrophilic Br; OCH₃ enhances π-donor capacity
(5-Chloro-2-methoxyphenyl)hydrazine 5-Cl, 2-OCH₃ Smaller Cl atom increases polarity
(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine 2-Cl, 5-CH₃, 4-SO₂CH₃ Sulfonyl group boosts acidity and H-bonding
Corrosion Inhibition

Hydrazine derivatives with methoxy groups exhibit superior corrosion inhibition due to oxygen lone pairs facilitating adsorption on metal surfaces. For example, dihydrazino-methoxy-triazine derivatives achieve >95% inhibition at 50 ppm, driven by methoxy-enhanced film formation . The bromine in this compound may further improve adsorption via halogen-metal interactions, though direct studies are lacking .

Analytical Chemistry

Bromo-substituted hydrazines, such as 5-BromoIsatin thiosemicarbazone, are used in spectrophotometric detection of Pt(IV) (λₘₐₓ=505 nm) . The methoxy group in this compound may similarly stabilize metal complexes, though its analytical applications remain unexplored.

Toxicity and Specificity

All hydrazine derivatives risk hepatotoxicity via diazohydroxide metabolites . However, electron-withdrawing groups like bromine or sulfonyl may reduce metabolic activation compared to methyl or ethoxy substituents. The methoxy group in this compound could improve specificity in carbonyl quenching by modulating electron density .

Biological Activity

(2-Bromo-5-methoxyphenyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which contributes to its reactivity and biological properties. Research has indicated that this compound may exhibit various pharmacological effects, including antimicrobial and anticancer activities.

The molecular formula of this compound is C8H9BrN2OC_8H_9BrN_2O. Its structure includes a hydrazine functional group linked to a substituted aromatic ring, which is crucial for its biological activity. The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, where it induced apoptosis and caused cell cycle arrest at the G2/M phase. The mechanism behind this activity involves the activation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2 .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
Reference DrugMCF-710.0

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have indicated that hydrazine derivatives, including this compound, possess activity against various bacterial strains. This antimicrobial effect is attributed to the ability of the hydrazine group to interact with microbial enzymes and disrupt cellular processes .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It acts as an inhibitor of certain enzymes involved in cell proliferation and survival, thereby affecting key biochemical pathways. The exact molecular targets are still under investigation, but preliminary data suggest involvement in apoptotic signaling pathways and possibly angiogenesis inhibition .

Case Studies

  • Cytotoxicity Study : A study published in the Bulletin of the Chemical Society of Ethiopia evaluated several synthesized hydrazines, including this compound, against MCF-7 cells. It was found that this compound exhibited significant cytotoxicity compared to other synthesized derivatives .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial activity of hydrazone derivatives, where this compound was highlighted for its efficacy against resistant bacterial strains .

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